tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17431856
Molecular Formula: C16H30BNO4
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30BNO4 |
|---|---|
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3/t12-/m0/s1 |
| Standard InChI Key | YLTQCJDLGHTJDE-LBPRGKRZSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCCN2C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCCCN2C(=O)OC(C)(C)C |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure features a piperidine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and a Boc-protected amine at the 1-position. The (2R)-configuration ensures enantiomeric specificity, critical for applications requiring chiral induction. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₀BNO₄ |
| Molecular Weight | 311.2 g/mol |
| CAS Number | Not explicitly listed |
| IUPAC Name | tert-Butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
| Stereochemistry | (2R)-configured piperidine |
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the boronate ester facilitates Suzuki-Miyaura couplings .
Comparative Analysis with Structural Analogs
Compounds such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS: 1048970-17-7) differ in boronate substitution position (4- vs. 2-position), altering steric and electronic properties . For instance, the 4-substituted analog exhibits reduced steric hindrance, potentially enhancing coupling efficiency in certain substrates.
Synthesis and Preparation
Key Synthetic Pathways
The synthesis typically involves sequential functionalization of a piperidine precursor:
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Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate to install the Boc group, yielding tert-butyl piperidine-1-carboxylate.
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Boronate Ester Installation: Lithiation at the 2-position followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the pinacol boronate group. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .
A representative reaction scheme is:
Optimization Challenges
Critical challenges include minimizing racemization during boronate installation and achieving high enantiomeric excess (ee). Studies suggest that low-temperature lithiation (-78°C) and chiral ligands (e.g., sparteine) improve ee to >95% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Key signals include δ 1.28 (s, 12H, pinacol methyl), 1.44 (s, 9H, Boc tert-butyl), and 3.40–3.70 (m, 4H, piperidine H).
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¹³C NMR: Peaks at δ 28.4 (pinacol CH₃), 80.5 (Boc quaternary C), and 155.2 (carbamate C=O).
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¹¹B NMR: A singlet at δ 30.2 ppm confirms boronate formation.
Infrared (IR) Spectroscopy
Strong absorption at ~1700 cm⁻¹ corresponds to the carbamate C=O stretch, while B-O vibrations appear near 1360 cm⁻¹.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 311.2 ([M+H]⁺), consistent with the molecular formula C₁₆H₃₀BNO₄.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example:
Yields exceed 80% under optimized conditions (THF/H₂O, 60°C) .
Comparative Analysis with Analogous Boronates
Positional Isomerism Effects
Compared to 4-substituted analogs (e.g., CAS 1048970-17-7), the 2-substituted derivative exhibits:
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Higher Steric Demand: Slower coupling kinetics but improved selectivity in congested substrates.
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Enhanced Chirality Transfer: The (2R)-configuration induces predictable stereochemistry in downstream products .
| Parameter | 2-Substituted Compound | 4-Substituted Analog |
|---|---|---|
| Coupling Yield (%) | 82 | 88 |
| ee (%) | 95 | N/A (achiral) |
| Hydrolytic Stability | Moderate | High |
Industrial and Pharmaceutical Relevance
Role in Drug Synthesis
The compound is a key intermediate in synthesizing kinase inhibitors and neuroprotective agents. For instance, analogs like (R)-tert-butyl (2-(4-boronophenyl)propyl)carbamate (CAS 1338544-01-6) demonstrate anti-neuroinflammatory activity via GSK-3β inhibition.
Scalability and Cost
Industrial-scale synthesis employs continuous flow lithiation to enhance reproducibility. Estimated production costs range from $120–150/g, driven by chiral resolution steps .
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